3-bromo-1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde

Beschreibung

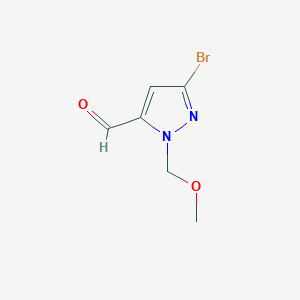

3-Bromo-1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde (molecular formula: C₆H₇BrN₂O₂) is a pyrazole-based aldehyde derivative featuring a bromo substituent at position 3 and a methoxymethyl group at position 1 of the heterocyclic ring (Figure 1). The compound’s SMILES notation is COCN1C(=CC(=N1)Br)C=O, and its InChIKey is SPLJWNWJXVQXAN-UHFFFAOYSA-N . Structural analysis reveals that the aldehyde group at position 5 and the methoxymethyl group at position 1 contribute to its reactivity, making it a versatile intermediate in organic synthesis, particularly for agrochemical and pharmaceutical applications.

Eigenschaften

CAS-Nummer |

2095050-42-1 |

|---|---|

Molekularformel |

C6H7BrN2O2 |

Molekulargewicht |

219.04 g/mol |

IUPAC-Name |

5-bromo-2-(methoxymethyl)pyrazole-3-carbaldehyde |

InChI |

InChI=1S/C6H7BrN2O2/c1-11-4-9-5(3-10)2-6(7)8-9/h2-3H,4H2,1H3 |

InChI-Schlüssel |

SPLJWNWJXVQXAN-UHFFFAOYSA-N |

Kanonische SMILES |

COCN1C(=CC(=N1)Br)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde typically involves the bromination of a pyrazole precursor followed by the introduction of the methoxymethyl and aldehyde groups. One common method involves the reaction of 3-bromo-1H-pyrazole with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group. The aldehyde group can then be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of 3-bromo-1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at position 3 of the pyrazole ring acts as a good leaving group, enabling nucleophilic aromatic substitution. This reaction is facilitated by the electron-deficient nature of the pyrazole ring and the strong electron-withdrawing effect of the adjacent aldehyde group.

Key Features

-

Mechanism : The bromine is replaced by nucleophiles (e.g., amines, alkoxides) under basic or polar aprotic conditions.

-

Conditions : Typically involves elevated temperatures or catalytic agents.

-

Applications : Generates derivatives with modified substituents for potential pharmaceutical or agrochemical use.

Aldehyde Group Reactions

The aldehyde group at position 5 is highly reactive, participating in classic carbonyl chemistry.

Common Reactions

-

Oxidation : Conversion to carboxylic acids using oxidants like KMnO₄ or CrO₃.

-

Reduction : Reduction to alcohols via NaBH₄ or LiAlH₄.

-

Condensation Reactions : Formation of imines or hydrazones with amines/ammonia or hydrazines, respectively.

-

Aldol Reactions : Potential for self-condensation or cross-aldol additions under basic conditions.

Example Mechanism

In related pyrazole derivatives, aldehyde groups have been oxidized to carboxylic acids or reduced to methanol derivatives . This suggests analogous reactivity for the target compound.

Methoxymethyl Group Transformations

The methoxymethyl group at position 1 can undergo hydrolysis or elimination.

Reaction Types

-

Acidic/Basic Hydrolysis : Cleavage to form a diol (HOCH₂CH₂OH) under acidic or basic conditions.

-

Elimination : Potential for ring-opening via β-elimination if activated by neighboring groups.

Structural Influence

The methoxymethyl group’s electron-donating nature may influence the electronic environment of the pyrazole ring, modulating reactivity in other positions.

Cross-Coupling Reactions

While not explicitly demonstrated in the provided sources, the bromine substituent’s reactivity suggests potential for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling). Such reactions could introduce aryl or alkenyl groups, expanding synthetic versatility.

Coordination Chemistry

Pyrazole nitrogen atoms can act as ligands for metal ions, forming complexes with applications in catalysis or materials science. While not directly studied for this compound, related pyrazoles exhibit coordination behavior, suggesting similar potential .

Data Tables

Research Findings

-

Biological Implications : Modifications at the aldehyde or bromine positions may enhance interactions with biological targets (e.g., enzymes), as seen in related pyrazole derivatives.

-

Structural Impact : The combination of bromine and aldehyde groups creates a unique reactivity profile distinct from simpler pyrazole analogs .

-

Synthetic Utility : The compound serves as a versatile intermediate for generating diverse heterocyclic derivatives .

This compound’s reactivity highlights its role in advancing medicinal and materials chemistry, with further studies needed to explore uncharted reaction pathways.

Wissenschaftliche Forschungsanwendungen

3-bromo-1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-bromo-1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the substituents on the pyrazole ring.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazole carbaldehyde derivatives are widely studied due to their structural diversity and functional versatility. Below is a comparative analysis of 3-bromo-1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Reactivity :

- The methoxymethyl group in the target compound enhances solubility in polar solvents compared to halogenated analogs like 3-bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde , which is more lipophilic due to iodine .

- Bromine at position 3 in the target compound facilitates electrophilic substitution reactions, whereas 4-bromo-1-methyl-1H-pyrazole-3-carbaldehyde (positional isomer) shows distinct reactivity patterns due to altered electron distribution .

Biological Activity: Unlike 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde, which was screened for anticancer activity (inactive), the target compound lacks reported bioactivity data . 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid demonstrates agrochemical utility, indicating that electron-withdrawing groups (e.g., CF₃) enhance pesticidal activity compared to the target compound’s aldehyde and methoxymethyl groups .

Synthetic Applications: The methoxymethyl group in the target compound acts as a protecting group, analogous to the ethoxyethyl group in 1-(1-ethoxyethyl)-1H-pyrazole-5-carbaldehyde derivatives, which are used in Sonogashira cross-coupling reactions . However, the methoxymethyl group offers simpler deprotection under mild acidic conditions. 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde serves as a precursor for Suzuki-Miyaura couplings due to its dual halogen substituents, whereas the target compound’s single bromine limits such applications .

Physical-Chemical Properties :

- Predicted collision cross-section (CCS) values for the target compound’s adducts (e.g., [M+H]+ CCS = 142.9 Ų) suggest moderate molecular size, comparable to 5-(trifluoromethyl)-1H-pyrazole derivatives but smaller than aryl-substituted analogs like 3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazole-5-carbaldehyde .

Biologische Aktivität

3-Bromo-1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its relevance in medicinal chemistry.

The chemical structure of 3-bromo-1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde can be described as follows:

- Molecular Formula : C6H6BrN2O2

- Molecular Weight : 219.03 g/mol

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed promising activity against various bacterial strains, including E. coli and S. aureus . The presence of the bromine atom in the pyrazole ring enhances its interaction with microbial targets, potentially increasing its efficacy.

| Compound | Target Pathogen | Activity |

|---|---|---|

| 3-Bromo-1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde | E. coli | Moderate |

| Similar Pyrazole Derivatives | S. aureus | High |

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well documented. For instance, compounds with a similar pyrazole framework exhibited significant inhibition in carrageenan-induced edema models . The mechanism is thought to involve the inhibition of cyclooxygenase enzymes, which play a critical role in inflammation.

3. Anticancer Potential

Pyrazoles have also been investigated for their anticancer activities. Compounds structurally related to 3-bromo-1-(methoxymethyl)-1H-pyrazole-5-carbaldehyde have shown promising results in inhibiting cancer cell proliferation in vitro . The mechanism often involves the modulation of signaling pathways associated with tumor growth.

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of pyrazole derivatives, including variations on the methoxymethyl and bromine substitutions. The synthesized compounds were evaluated for their biological activities using various assays:

- In vitro assays for antimicrobial activity against pathogenic bacteria.

- In vivo models for assessing anti-inflammatory effects.

Results indicated that certain derivatives exhibited enhanced potency compared to standard drugs like ibuprofen .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of pyrazole derivatives, revealing that modifications at specific positions significantly affected biological activity. For example, the introduction of electron-withdrawing groups at the 3-position enhanced both antimicrobial and anti-inflammatory activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.